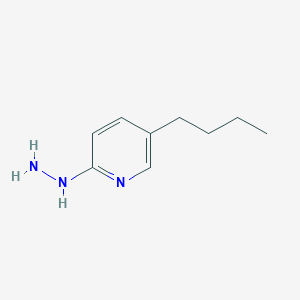

2-Hydrazino-5-n-butylpyridine

描述

Structure

3D Structure

属性

CAS 编号 |

96611-31-3 |

|---|---|

分子式 |

C9H15N3 |

分子量 |

165.24 g/mol |

IUPAC 名称 |

(5-butylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C9H15N3/c1-2-3-4-8-5-6-9(12-10)11-7-8/h5-7H,2-4,10H2,1H3,(H,11,12) |

InChI 键 |

FZCBSLLNILCXEW-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN=C(C=C1)NN |

规范 SMILES |

CCCCC1=CN=C(C=C1)NN |

同义词 |

2-hydrazino-5-n-butylpyridine 2-hydrazino-5-n-butylpyridine dihydrochloride CGP 18137 CGP 18137A CGP-18137 CGP-18137-A CGP-18137A |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization for 2 Hydrazino 5 N Butylpyridine and Its Precursors

Established Synthetic Pathways for 2-Hydrazinopyridine (B147025) Derivatives

The introduction of a hydrazine (B178648) moiety onto a pyridine (B92270) ring is a cornerstone of synthesizing a wide array of functionalized molecules. Two predominant strategies have been refined over the years: direct substitution of a leaving group and catalytic-driven approaches.

Halogen-Hydrazine Substitution Reactions

A common and direct method for synthesizing 2-hydrazinopyridine derivatives is through the nucleophilic substitution of a halogen atom on the pyridine ring with hydrazine. smolecule.comresearchgate.net This reaction typically involves reacting a 2-halopyridine with hydrazine hydrate (B1144303). smolecule.com The halogen, most often chlorine or bromine, at the 2-position of the pyridine ring serves as a good leaving group, facilitating the attack by the nucleophilic hydrazine. smolecule.comresearchgate.net

The reaction conditions can be optimized to improve yields and minimize side reactions. For instance, the choice of solvent is crucial, with polar solvents like ethanol (B145695), tetrahydrofuran, or dimethylformamide often being employed. google.com The reaction is frequently carried out under reflux conditions to ensure completion. In some cases, an excess of hydrazine hydrate is used to drive the reaction forward and prevent the formation of undesired dimers. researchgate.net

A specific patent discloses a high-yield synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566) and hydrazine hydrate in a polar solvent, achieving yields of 95-99%. google.com This highlights the efficiency of the halogen-hydrazine substitution method in producing functionalized hydrazinopyridines.

Catalytic Approaches in 2-Hydrazinopyridine Synthesis

Catalysis offers an alternative and often more efficient route to 2-hydrazinopyridine derivatives. Various catalytic systems have been developed to promote the formation of the carbon-nitrogen bond between the pyridine ring and the hydrazine group. These methods can offer milder reaction conditions and improved selectivity. bohrium.com

One notable approach involves the use of palladium catalysts. For instance, the coupling of 2,6-dibromopyridine (B144722) with pyrazoles, which are structurally related to hydrazines, has been achieved using a Pd(OAc)2/PPh3 catalytic system. researchgate.net While not a direct synthesis of a hydrazinopyridine, this demonstrates the utility of palladium catalysis in forming C-N bonds with nitrogen-containing heterocycles.

Iron catalysts have also emerged as a green and cost-effective option for pyridine synthesis. rsc.org A novel iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the synthesis of substituted pyridines. rsc.org While this specific method produces symmetrical pyridines, the underlying principles of iron catalysis could potentially be adapted for the synthesis of hydrazinopyridine derivatives.

Furthermore, multicomponent reactions (MCRs) represent a sustainable strategy for pyridine synthesis, often employing metal catalysts. bohrium.com Catalysts such as Cu(OTf)2, copper, zinc, and Mg/Al hydrotalcite have been used in MCRs to produce various pyridine derivatives with good yields and catalyst recyclability. bohrium.com A one-pot method for synthesizing 1,2,4-triazolo[4,3-a]pyridines, which are fused heterocycles derived from 2-hydrazinopyridines, has been developed using a KI-catalyzed oxidative cyclization. scispace.comrsc.org This transition-metal-free procedure is highly efficient and environmentally friendly. scispace.comrsc.org

Precursor Chemistry and Synthesis of Halogenated Pyridine Intermediates

The synthesis of 2-Hydrazino-5-n-butylpyridine is critically dependent on the availability of a suitable halogenated precursor, namely 2-halo-5-n-butylpyridine. The synthesis of this intermediate involves the introduction of both a halogen and an n-butyl group onto the pyridine ring.

The synthesis of halogenated pyridines can be achieved through various methods. For instance, 2,3-dichloropyridine can be prepared from the hydrogenation of 2,3,6-trichloropyridine (B1294687) using a mixed catalyst of Pt/C and Pd/C. patsnap.com The synthesis of 2-chloro-5-nitropyridine (B43025) can be achieved through the nitration of 2-aminopyridine (B139424) followed by a Sandmeyer-type reaction. prepchem.com

The introduction of the n-butyl group can be accomplished through cross-coupling reactions. A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed via a Negishi cross-coupling reaction, which could be adapted for the introduction of an n-butyl group. researchgate.net

A patent describes a process where a pyridine halide precursor can be obtained through a hydrogen substitution reaction of a precursor compound under the influence of bases and catalysts. patsnap.com The synthesis of an isomer mixture of 2-carbamoyl-4-amino-5-n-butyl-6-chloro-pyridine and 2-carbamoyl-4-chloro-5-n-butyl-6-amino-pyridine has also been reported. prepchem.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance sustainability. nih.gov The synthesis of this compound and its precursors can benefit significantly from the adoption of these principles. nih.govacs.org

Solvent Selection and Optimization

The choice of solvent is a key aspect of green chemistry. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses using greener solvents, such as water or ethanol, is highly desirable. bohrium.comnih.gov For instance, a green synthesis of novel pyridines has been reported using ethanol as a solvent under microwave irradiation, resulting in excellent yields and short reaction times. nih.govacs.org

In the context of halogen-hydrazine substitution, while polar aprotic solvents like DMF are effective, their environmental impact is a concern. Research into alternative, more benign solvents is an active area. A patent for the synthesis of 3-chloro-2-hydrazinopyridine mentions the use of methanol (B129727) and ethanol as solvents, which are considered greener than many other organic solvents. google.com

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. bohrium.comnih.gov Catalytic reactions are often more atom-economical and generate less waste than stoichiometric reactions. Iron-based catalysts, for example, are attractive due to the low cost and low toxicity of iron. rsc.org An iron-catalyzed cyclization for pyridine synthesis has been shown to be effective in the absence of any additives. rsc.org

Transition-metal-free catalytic systems, such as the KI-catalyzed oxidative cyclization for the synthesis of 1,2,4-triazolo[4,3-a]pyridines, offer significant environmental and economic advantages. scispace.comrsc.org The use of hydrogen peroxide as a terminal oxidant in an iron-catalyzed one-pot synthesis of 1,2,4-triazole-fused heterocycles is another example of a green approach, as it produces water as the only byproduct. novanet.ca

Furthermore, electrochemical synthesis is emerging as a powerful green tool. rsc.org A reagent-free intramolecular dehydrogenative carbon-nitrogen cross-coupling has been developed for the synthesis of valuable nitrogen-containing heterocycles, which can be performed on a gram scale without the need for oxidizing agents or metallic catalysts. rsc.org

Chemical Reactivity and Derivatization Strategies of 2 Hydrazino 5 N Butylpyridine

Condensation Reactions of the Hydrazine (B178648) Moiety

The hydrazine functional group is highly reactive towards carbonyl-containing compounds, leading to the formation of a wide array of derivatives through condensation reactions. These reactions typically involve the nucleophilic attack of the terminal nitrogen of the hydrazine group on an electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Reactions with Carbonyl Compounds for Heterocycle Formation (e.g., Pyrazolines, Triazines, Triazoles, Tetrazoles)

The reaction of hydrazines with compounds containing one or more carbonyl groups is a foundational strategy for synthesizing a variety of nitrogen-containing heterocycles. While specific examples for 2-Hydrazino-5-n-butylpyridine are not extensively documented in high-impact literature, the reactivity pattern can be inferred from analogous 2-hydrazinopyridine (B147025) derivatives.

Pyrazoles and Pyrazolines: Condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones provides a direct route to pyrazole (B372694) and pyrazoline rings, respectively. For instance, the reaction with a β-diketone would involve initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole.

Triazines and Triazoles: The synthesis of triazine and triazole rings often requires reactants with adjacent nitrogen atoms or further reaction steps. For example, reacting a hydrazide derivative (formed from the hydrazine) with an appropriate precursor can lead to the formation of triazole systems. The construction of 1,2,4-triazoles can be achieved through the oxidative ring closure of N-acylhydrazones. researchgate.net

Tetrazoles: Formation of tetrazoles typically involves the reaction of a hydrazide with nitrous acid to form an acyl azide, which can then undergo cyclization.

A general approach for heterocycle synthesis involves the initial formation of an intermediate by the nucleophilic attack of the hydrazine's amino group on a carbonyl, followed by ring closure. clockss.org Multicomponent reactions, often performed in water or polyethylene (B3416737) glycol (PEG), can efficiently generate complex heterocyclic systems like pyrano[2,3-c]pyrazoles from hydrazine derivatives, aldehydes, and other reagents. mdpi.com

Schiff Base Formation

One of the most fundamental reactions of the hydrazine group is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. xiahepublishing.com This reaction proceeds readily, often under mild, acid-catalyzed conditions, to yield compounds containing a pyridyl-hydrazono-alkylidene linkage. mdpi.comscirp.org The protonation of the carbonyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine. scirp.org

These Schiff bases are not merely synthetic intermediates but are also investigated for their own chemical and biological properties. mdpi.comnih.gov The formation of hydrazones is a versatile method for creating complex molecules, as demonstrated by the synthesis of various hydrazone ligands from hydrazine hydrate (B1144303) and substituted aldehydes. xiahepublishing.com

Table 1: Examples of Schiff Base Formation Conditions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Aromatic/Heterocyclic Aldehydes | Ethanol (B145695) | Pyridine-bridged Schiff Base | mdpi.com |

| Hydrazine Hydrate | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Ethanol / H₂SO₄ | Indole-based Hydrazone | xiahepublishing.com |

| 2,2'-bipyridyl-5,5'dialdehyde | Various Amines | Methanol (B129727) / H₂SO₄ | Bipyridyl Schiff Base | scirp.org |

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which creates partial positive charges at the 2, 4, and 6 positions. matanginicollege.ac.in This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. matanginicollege.ac.inslideshare.net In the case of this compound, the hydrazine group itself can be displaced by a strong nucleophile, although such reactions are less common than the substitution reactions used to synthesize the compound (e.g., from a 2-halopyridine).

Conversely, the hydrazine moiety is a strong nucleophile. It can participate in substitution reactions, for example, by attacking an electrophilic carbon in an alkyl halide or an acyl chloride. This reactivity is fundamental to many of the derivatization strategies discussed, including the formation of heterocycles and Schiff bases where the initial step is a nucleophilic attack.

Radical Chemistry and Oxidative Cleavage of the Hydrazine Functionality

The hydrazine group can be oxidized to generate radical species or undergo complete cleavage. The oxidative cleavage of hydrazides (derivatives of hydrazines) has emerged as a valuable method for generating acyl radicals. rsc.org Under visible light photo-redox catalysis, benzoyl hydrazides can be cleaved to form acyl radicals, which then couple with N-heterocycles in a Minisci-type reaction. rsc.org This strategy offers a green and efficient pathway for the acylation of heterocycles. rsc.org

The oxidation of hydrazines can also lead to the formation of diazenes (R-N=N-H), which are themselves useful synthetic intermediates. Diimide (N₂H₂), generated in situ from the oxidation of hydrazine, is used for the selective syn-reduction of carbon-carbon double and triple bonds. wordpress.com Additionally, metal catalysts can facilitate the N-N bond cleavage of hydrazine. Iron pincer complexes, for example, have been shown to catalyze the disproportionation of hydrazine into ammonia (B1221849) and dinitrogen, a process involving proton-coupled electron transfer and potential radical intermediates. mdpi.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) because the ring nitrogen deactivates the system towards electrophiles. bhu.ac.inopenstax.org Reactions like nitration, sulfonation, and halogenation typically require harsh conditions. lumenlearning.comscribd.comscribd.com

However, the substituent groups on the ring play a crucial role in directing the position of substitution. The hydrazine group at the C2 position is an activating, ortho-, para-directing group. In pyridine, this would direct incoming electrophiles to the 3 and 5 positions. The n-butyl group at the C5 position is a weakly activating, ortho-, para-directing group. The combined influence of these two groups would likely direct electrophilic attack to the C3 position, and possibly the C4 position if the hydrazine is protonated under acidic conditions, forming a deactivating pyridinium (B92312) ion. Sulfonation of pyridine, for instance, occurs at high temperatures and targets the C3 position. scribd.com

Table 2: General Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Catalyst | Typical Product | Reference |

|---|---|---|---|---|

| Bromination | Br₂ | FeBr₃ | Bromo-substituted pyridine | openstax.orglumenlearning.com |

| Nitration | NO₂⁺ | H₂SO₄ | Nitro-substituted pyridine | lumenlearning.comscribd.com |

| Sulfonation | SO₃ | H₂SO₄ | Pyridinesulfonic acid | lumenlearning.comscribd.com |

| Friedel-Crafts Acylation | RCO⁺ | AlCl₃ | Acyl-substituted pyridine | lumenlearning.comscribd.com |

Metal-Catalyzed Transformations Involving this compound

The pyridine and hydrazine functionalities both provide sites for coordination with metal catalysts, enabling a range of transformations.

Cross-Coupling Reactions: While direct examples with this compound are sparse, palladium-catalyzed cross-coupling reactions are common for functionalizing pyridine rings. researchgate.net The hydrazine group itself can be a substrate for metal-catalyzed N-N bond cleavage. mdpi.comresearchgate.net

C-H Functionalization: Transition metal catalysts can activate C-H bonds, allowing for direct functionalization. For example, copper-catalyzed reactions can couple ketones with vinyl azides to form pyrroles, and palladium catalysis can achieve carbonylative esterification. thieme-connect.com Ruthenium and other metals can catalyze carbene insertion into C-H bonds, often directed by a coordinating group like the pyridine nitrogen. dicp.ac.cn

Hydrogenation: The selective hydrogenation of N-heterocycles like quinolines is a key transformation, often catalyzed by transition metals or, more recently, main-group metal complexes. acs.org The pyridine ring of this compound could potentially undergo such reductions.

Oxidative Coupling: Metal catalysts like copper and iron can promote oxidative coupling reactions. For example, Fe(OAc)₂ catalyzes the coupling of 1,3-dicarbonyl compounds with α-oxoketene dithioacetals, which can then be condensed with hydrazine to form pyridazinones. thieme-connect.com

These metal-catalyzed processes highlight the potential of this compound as a versatile building block in modern synthetic chemistry.

Applications in Chemical Synthesis and Research

Role as a Precursor in Heterocyclic Synthesis

One of the most significant applications of 2-hydrazinopyridines is their use as precursors for the synthesis of fused heterocyclic scaffolds. The reaction of 2-hydrazinopyridine (B147025) with various reagents can yield a diverse array of ring systems with interesting chemical and biological properties. For instance, the reaction with α-keto acids can lead to the formation of 1,2,4-triazolo[4,3-a]pyridines. rsc.orgscispace.com Similarly, cyclocondensation reactions with diketones are a common method for the synthesis of pyrazole-fused pyridines. rsc.org These fused heterocyclic systems are of great interest due to their prevalence in medicinally important compounds.

Use as a Building Block in Medicinal Chemistry

The hydrazinopyridine scaffold is a recognized pharmacophore and is present in a number of biologically active molecules. Hydrazine (B178648) derivatives have been investigated for a wide range of therapeutic applications. nih.gov The introduction of the n-butyl group in this compound enhances its lipophilicity, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive building block for the design and synthesis of new drug candidates. The ability of the hydrazine group to form covalent bonds with biological targets is a key aspect of its potential biological activity.

Computational and Theoretical Investigations of 2 Hydrazino 5 N Butylpyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic characteristics of molecules. For 2-Hydrazino-5-n-butylpyridine, DFT calculations are employed to determine its optimized molecular geometry, electron distribution, and frontier molecular orbitals (FMOs), which are crucial for predicting its reactivity. bookpi.orgimist.ma

Electronic Structure: The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bookpi.orgresearchgate.net A smaller gap suggests higher reactivity. nih.gov In substituted hydrazinopyridines, the HOMO is typically localized on the electron-rich hydrazine (B178648) moiety and the pyridine (B92270) ring, whereas the LUMO is distributed over the pyridine ring system.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. bookpi.org For this compound, the nitrogen atoms of the hydrazine group are expected to be nucleophilic centers, while the pyridine ring can act as an electrophilic site.

Below is a table of hypothetical electronic properties for this compound, derived from typical values for analogous substituted hydrazone and pyridine derivatives calculated using DFT at the B3LYP/6-311G(d,p) level. bookpi.orgimist.maresearchgate.net

| Property | Calculated Value | Unit |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap (ΔE) | 4.62 | eV |

| Electronegativity (χ) | 3.56 | eV |

| Chemical Hardness (η) | 2.31 | eV |

| Global Electrophilicity (ω) | 2.74 | eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and non-covalent interactions. nih.govdovepress.com For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution.

Intermolecular Interactions: MD simulations are particularly useful for analyzing the intermolecular forces that govern how molecules interact with each other and with solvent molecules. dovepress.com The hydrazino group of this compound is capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the lone pairs on the nitrogen atoms). researchgate.net The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. These interactions are critical for understanding its solubility and binding behavior. Simulations can quantify the number and lifetime of hydrogen bonds and identify other important interactions like π-π stacking between pyridine rings. researchgate.net

The following table summarizes the types of intermolecular interactions that would be investigated for this compound in an aqueous MD simulation.

| Interaction Type | Donor/Acceptor Site on Molecule | Interacting Partner (e.g., Water) |

| Hydrogen Bond (Donor) | Hydrazino (-NH, -NH₂) | Oxygen of Water |

| Hydrogen Bond (Acceptor) | Hydrazino Nitrogens, Pyridine Nitrogen | Hydrogen of Water |

| Hydrophobic Interactions | n-Butyl Group | Non-polar molecules/moieties |

| π-π Stacking | Pyridine Ring | Other aromatic rings |

Mechanistic Studies of Reactions Involving this compound

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be mapped out. researchgate.net

Hydrazone Formation: A characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. mdpi.comnih.gov For this compound, this reaction would involve the nucleophilic attack of the terminal nitrogen of the hydrazine group onto the carbonyl carbon. Computational studies on similar reactions have detailed the stepwise mechanism, which typically involves the formation of a carbinolamine intermediate followed by dehydration to yield the final hydrazone product. DFT calculations can determine the activation barriers for each step, identifying the rate-determining step of the reaction.

Cyclization Reactions: Hydrazinopyridines can serve as precursors for the synthesis of fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives. researchgate.net Theoretical studies can investigate the mechanism of such cyclizations, which often involve a Michael addition followed by an intramolecular condensation. These studies help in understanding the regioselectivity and stereoselectivity of the reaction.

Oxidation Reactions: The hydrazine moiety is susceptible to oxidation. Computational studies on the oxidation of hydrazine derivatives by various agents, such as ozone, have shown that the reaction often proceeds through radical intermediates. researchgate.netnih.gov DFT calculations can model these complex radical pathways, predict the stability of intermediates, and help identify the final transformation products. nih.gov

Prediction of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. arxiv.orgaip.org

NMR and IR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. youtube.com By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated that often show good agreement with experimental data. mdpi.com Similarly, by computing the harmonic vibrational frequencies, a theoretical IR spectrum can be produced. These predicted frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors. connectjournals.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comuta.edu The calculation provides the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. nih.gov For this compound, the key electronic transitions are expected to be π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs of the nitrogen atoms. mdpi.com

The table below presents hypothetical predicted spectroscopic data for this compound based on computational studies of analogous compounds.

| Spectroscopy Type | Feature | Predicted Value |

| IR | ν(N-H stretch) | 3350 - 3200 cm⁻¹ |

| IR | ν(C=N stretch) | ~1610 cm⁻¹ |

| IR | ν(Aromatic C-H stretch) | ~3050 cm⁻¹ |

| ¹H NMR | δ(Aromatic-H) | 7.0 - 8.2 ppm |

| ¹H NMR | δ(NH₂) | 4.5 - 5.5 ppm |

| ¹³C NMR | δ(Aromatic-C) | 110 - 160 ppm |

| UV-Vis (TD-DFT) | λ_max (π → π) | ~280 nm |

| UV-Vis (TD-DFT) | λ_max (n → π) | ~340 nm |

Coordination Chemistry of 2 Hydrazino 5 N Butylpyridine

Role as a Ligand in Metal Complex Formation

2-Hydrazino-5-n-butylpyridine is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms: the pyridyl nitrogen, the primary amine nitrogen (-NH2), and the secondary amine nitrogen (-NH-). mit.edukoreascience.kr This structure allows it to coordinate to metal centers in several distinct modes, making it a valuable component in the design of complex molecular architectures. researchgate.net The specific coordination is often influenced by the metal ion, the reaction conditions, and the presence of other co-ligands. shuaa.om

The coordination behavior of 2-hydrazinopyridine (B147025) derivatives can be flexible, exhibiting both monodentate and bidentate modes.

Monodentate Coordination: In its simplest coordination mode, the ligand can bind to a metal center through a single donor atom. While several potential donor sites exist, coordination often occurs through the more accessible pyridyl nitrogen or the terminal nitrogen of the hydrazine (B178648) group. wikipedia.org This mode is less common as the chelate effect typically favors polydentate coordination.

Bidentate Coordination: More frequently, 2-hydrazinopyridine and its derivatives act as bidentate ligands. nih.gov Chelation commonly occurs through the pyridyl nitrogen and one of the hydrazinyl nitrogens, forming a stable five-membered ring with the metal ion. nih.govias.ac.in This is a well-established binding pattern observed in numerous complexes with transition metals. koreascience.krias.ac.in For instance, in complexes with rhenium and technetium, 2-hydrazinopyridine derivatives consistently coordinate via both the pyridyl and hydrazine nitrogens. nih.gov The formation of such a stable chelate ring is a primary driver for its coordination behavior. ias.ac.in

In some instances, particularly in Schiff base derivatives formed from 2-hydrazinopyridine, the ligand can adopt a tridentate coordination mode, binding through the pyridyl nitrogen, an imine nitrogen, and another donor atom from the condensed molecule. bohrium.comscribd.comeurjchem.com

2-Hydrazinopyridine and its substituted analogues form stable complexes with a wide array of transition metals.

Copper(I) and Copper(II) Complexes: Copper complexes of 2-hydrazinopyridine derivatives have been synthesized and studied for their structural and biological properties. nih.gov A crystal structure of a bis(2-hydrazinopyridine-N,N′)copper(I) iodide complex has been determined, providing insight into the ligand's binding with Cu(I). acs.org Copper(II) also forms coordination compounds with Schiff base ligands derived from 2-hydrazinopyridine, resulting in various nuclearities from mononuclear to octanuclear clusters. nih.gov

Silver(I) Complexes: While less common in the searched literature, tridentate hydrazone ligands derived from 2-hydrazinopyridine have been shown to form complexes with Ag(I), with a general formula of [AgL(OAc)(H2O)]. scribd.com

Rhodium(III) Complexes: Rhodium(III) complexes with ligands derived from 2-hydrazinopyridine have been synthesized, often through an oxidative coordination reaction with a Rh(I) precursor like Wilkinson's catalyst. ias.ac.inresearchgate.net In a representative example, a pyridylhydrazone ligand binds to Rh(III) in a bidentate fashion via the pyridyl-N and a hydrazonyl-N, creating a stable five-membered chelate ring within a distorted octahedral geometry. ias.ac.in The N-N bond length in the coordinated ligand is approximately 1.370 Å, which is characteristic of a single bond. ias.ac.in

Iron(III) Complexes: Iron(III) forms complexes with 2-hydrazinopyridine derivatives, such as the Iron(III) diacetylmonoxime-2-hydrazinopyridine complex, which has been investigated for its potential antitumor properties. researchgate.net Kinetic studies on the reaction of Fe(III) with 2-hydrazinopyridine indicate the formation of a [Fe(hypz)₃]³⁺ complex. researchgate.net Pincer-type iron complexes with related protic pyrazole (B372694) ligands have also been studied for their catalytic activity, particularly in the disproportionation of hydrazine. nih.gov

Electronic and Geometric Structure of Coordination Compounds

The electronic and geometric structures of metal complexes derived from 2-hydrazinopyridine are diverse and dictated by the metal's oxidation state, coordination number, and the ligand's specific binding mode.

The geometry of these complexes is frequently octahedral or distorted octahedral, especially for metals like Ni(II) and Rh(III) which favor a coordination number of six. ias.ac.inarabjchem.orgmdpi.commdpi.comresearchgate.net For example, X-ray diffraction studies of a Rh(III) complex with a pyridyl-hydrazone ligand revealed a distorted octahedral environment where the ligand forms a five-membered chelate ring. ias.ac.in Similarly, two Ni(II) complexes with a hydrazine s-triazine Schiff base ligand containing a pyridyl group both exhibit distorted octahedral geometry, with the ligand acting as a neutral tridentate NNN-chelate. mdpi.commdpi.com

Square planar geometries are also observed, particularly for Pd(II) complexes. researchgate.net In some Cu(II) complexes, the geometry can be square planar or distorted square pyramidal. The specific geometry influences the electronic properties and reactivity of the complex.

The electronic structure is characterized by ligand-to-metal charge transfer (LMCT) bands in their UV-Vis spectra. researchgate.net The redox behavior of these complexes is also of significant interest. Cyclic voltammetry studies on rhodium complexes with hydrazone ligands have shown that the ligand framework can be redox-active, participating in electron transfer processes. ias.ac.inresearchgate.net In some cases, the ligand is described as "redox non-innocent," meaning its oxidation state is not easily defined and it actively participates in the complex's redox chemistry. researchgate.net

The table below summarizes structural data for representative metal complexes with ligands derived from 2-hydrazinopyridine.

| Metal Ion | Ligand System | Geometry | Key Structural Features | Reference |

| Ni(II) | (E)-4,4'-(6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | Distorted Octahedral | Tridentate NNN-chelation; Ni-N distances: 2.008 Å (hydrazone), 2.103 Å (s-triazine), 2.191 Å (pyridine). | mdpi.commdpi.com |

| Rh(III) | Pyridylhydrazone with a pendant pyrene (B120774) moiety | Distorted Octahedral | Bidentate chelation forming a five-membered ring; N-N bond length of 1.370 Å. | ias.ac.in |

| Fe(III) | Diacetylmonoxime-2-hydrazinopyridine | Not specified | 1:3 metal-to-ligand ratio proposed for [Fe(hypz)₃]³⁺. | researchgate.netresearchgate.net |

| Cu(I) | 2-Hydrazinopyridine | Not specified | Covalent complex with bis(2-hydrazinopyridine-N,N′)copper(I) iodide characterized. | acs.org |

Catalytic Applications of Metal Complexes Derived from this compound

While specific catalytic applications for complexes of this compound are not widely documented, the broader class of hydrazone and pincer-type ligands, including those derived from 2-hydrazinopyridine, shows significant promise in catalysis. mdpi.commdpi.com

Metal complexes featuring hydrazone Schiff bases are recognized for their catalytic potential in various organic transformations. mdpi.com Ruthenium(II) pincer complexes, including those with related n-butyl substituted ligands, are effective catalysts for the dehydrogenation of alcohols. nih.gov Iron and cobalt pincer complexes catalyze the disproportionation of hydrazine. nih.gov

Furthermore, metal complexes with related polypyridyl ligands are used in a range of catalytic reactions, including oxidations and hydrogenations. chimia.ch For instance, ruthenium(II) complexes with N-containing pincer ligands are efficient in transfer hydrogenation of ketones. researchgate.net The catalytic activity often stems from metal-ligand cooperation, where the ligand is not merely a spectator but plays an active role in the catalytic cycle. nih.govacs.org

The mechanism of catalysis often involves the concept of metal-ligand cooperation (MLC). nih.govacs.org In many catalytic cycles involving pincer complexes, the ligand undergoes reversible aromatization/dearomatization, facilitating substrate activation and bond formation/cleavage. acs.org

For example, in the catalytic disproportionation of hydrazine by a protic pincer-type iron complex, the pyrazole NH groups of the ligand are proposed to play a crucial role. nih.gov One NH group promotes the heterolytic N-N bond cleavage of a coordinated hydrazine molecule via a hydrogen bond, while a second NH group acts as an acid-base catalyst to facilitate the substitution of the resulting amido ligand with another hydrazine molecule. nih.gov

In enzymatic systems, 2-hydrazinopyridine has been used as a mechanistic probe. It acts as an irreversible inhibitor of copper amine oxidase by forming a covalent adduct with the TPQ cofactor. acs.orgnih.govacs.org The study of this inhibited complex provides a structural analog of the substrate Schiff base intermediate, offering key insights into the catalytic mechanism, particularly identifying the catalytic base responsible for proton abstraction during the reaction. acs.orgnih.govacs.orgresearchgate.net This demonstrates the utility of the 2-hydrazinopyridine scaffold in elucidating complex catalytic pathways.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Building Block for Complex Heterocyclic Architectures

The bifunctional nature of 2-Hydrazino-5-n-butylpyridine, possessing both a nucleophilic hydrazine (B178648) moiety and a pyridine (B92270) nitrogen, renders it an exemplary starting material for the synthesis of fused heterocyclic systems. These scaffolds are of high interest in medicinal chemistry and materials science. The hydrazine group readily undergoes condensation and cyclization reactions with a variety of electrophilic partners to form stable, multi-ring structures.

Prominent among these are the Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines.

Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines: These are synthesized by reacting 2-hydrazinopyridines with reagents like aldehydes, carboxylic acids, or imidates. rsc.orgresearchgate.net The initial step is typically the formation of a hydrazone intermediate via condensation with an aldehyde, which then undergoes oxidative intramolecular cyclization. rsc.org Various reagents, including N-bromosuccinimide (NBS) or iodine, can facilitate this cyclization under mild conditions. rsc.orgorganic-chemistry.org Alternatively, reaction with ethyl imidates in the presence of acetic acid also yields these fused triazole systems. researchgate.netnih.gov In some cases, particularly with highly electron-deficient pyridine rings, the initially formed Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine can rearrange to the more stable Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine isomer. researchgate.netnih.gov

Pyrazolo[1,5-a]pyridines: This important class of heterocycles can be accessed from precursors structurally related to 2-hydrazinopyridines, such as N-aminopyridinium salts. rsc.org These salts act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles like alkynes or electron-deficient alkenes to construct the pyrazole (B372694) ring fused to the pyridine core. rsc.orgnih.gov The synthesis often proceeds under metal-free conditions and demonstrates broad substrate scope. rsc.orgorganic-chemistry.org The reaction of 2,6-bis-hydrazinopyridine with dicarbonyl compounds is a known method for producing bis-pyrazolylpyridines, highlighting the utility of the hydrazino group in forming these specific heterocycles. researchgate.net

The table below summarizes key reaction types where 2-hydrazinopyridine (B147025) derivatives serve as foundational building blocks.

| Reagent Type | Resulting Heterocyclic System | Reaction Description |

| Aldehydes | Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine | One-pot condensation and oxidative cyclization. rsc.org |

| Ethyl Imidates | Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine | Acid-promoted condensation and cyclization. researchgate.netnih.gov |

| Isothiocyanates | 3-Amino- Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Electrochemically induced desulfurative cyclization. organic-chemistry.org |

| β-Dicarbonyls | Pyrazolylpyridines | Condensation and cyclization. researchgate.net |

| α,β-Unsaturated Carbonyls | Pyrazolo[1,5-a]pyridine | Oxidative [3+2] cycloaddition of N-aminopyridine derivatives. organic-chemistry.org |

Integration into Functional Materials (e.g., Sensors, Dyes)

The structural motifs derived from this compound are valuable for designing functional organic materials, particularly dyes for solar cells and fluorescent sensors.

Dyes for Dye-Sensitized Solar Cells (DSSCs): The hydrazine group is a precursor to the hydrazone linkage (=N-NH-), which is a component of various organic dyes used as sensitizers in DSSCs. nih.gov These dyes are crucial as they absorb sunlight and inject electrons into a semiconductor material like titanium dioxide (TiO₂), initiating the process of electricity generation. tcichemicals.comresearchgate.net Metal-free organic dyes are of particular interest due to their low cost and tunable properties. tcichemicals.com While specific studies on dyes from this compound are not detailed, the hydrazone-pyridine structure is a known chromophore, and its derivatives are candidates for creating new, efficient sensitizers for DSSCs. nih.govumh.es The n-butyl group would enhance solubility in the organic solvents used in DSSC fabrication and could help prevent dye aggregation on the TiO₂ surface, a common issue that reduces efficiency. mdpi.com

Chemical Sensors: Hydrazinopyridine derivatives have been successfully employed as chemosensors. For instance, a diarylethene compound incorporating a hydrazinopyridine unit was designed as a fluorescent probe capable of selectively detecting Aluminum ions (Al³⁺). researchgate.net The interaction between the pyridine and hydrazine nitrogens and the metal ion leads to a significant change in fluorescence, allowing for sensitive detection. researchgate.net The formation of hydrazones from 2-hydrazinopyridine and various aldehydes or ketones creates compounds with unique spectroscopic properties suitable for sensing applications. nih.gov

| Application Area | Role of Hydrazinopyridine Moiety | Potential Advantage of 5-n-butyl Group |

| Dye-Sensitized Solar Cells (DSSCs) | Forms hydrazone-based chromophores for light absorption. nih.govtcichemicals.com | Improves solubility and reduces dye aggregation. mdpi.com |

| Fluorescent Sensors | Acts as a binding site for metal ions, leading to detectable fluorescence changes. researchgate.net | Enhances compatibility with organic matrices and sensor substrates. |

Role in Methodological Advancements in Organic Synthesis (e.g., One-Pot Reactions, Multi-Component Reactions)

This compound is an ideal substrate for modern synthetic strategies that prioritize efficiency, atom economy, and reduced waste, such as one-pot and multi-component reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, avoiding the need to isolate intermediates.

The reactive hydrazine and pyridine functionalities enable the molecule to participate in sequential or domino reactions. For example, a highly versatile three-component reaction (3CR) has been developed using a 2-hydrazinyl-azine (like 2-hydrazinopyridine), an aldehyde or ketone, and an isocyanide. nih.govacs.org This reaction, inspired by the Groebke–Blackburn–Bienaymé 3CR, proceeds via the initial formation of a Schiff base (hydrazone) from the hydrazine and the carbonyl compound, which then undergoes a [4+1] cycloaddition with the isocyanide to generate unique fused heterocyclic scaffolds such as pyrido[2,1-c] Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazines. nih.govacs.org

Furthermore, by switching one of the components, the reaction pathway can be directed to produce different heterocyclic cores. Replacing the isocyanide with electrophiles like acyl chlorides or isocyanates in a reaction with the 2-hydrazinopyridine and aldehyde leads to the one-pot synthesis of fused five-membered triazolopyridine scaffolds. nih.gov These MCRs are notable for their operational simplicity, often proceeding at room temperature and tolerating a wide variety of functional groups on the starting materials. rsc.orgnih.gov

The development of such MCRs represents a significant methodological advancement, providing rapid access to libraries of complex, nitrogen-rich heterocyclic compounds that are valuable for drug discovery and materials science. nih.govnih.gov

| Reaction Type | Components | Resulting Scaffold |

| One-Pot Three-Component Reaction | 2-Hydrazinopyridine, Aldehyde, Isocyanide | Pyrido[2,1-c] Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazine nih.govacs.org |

| One-Pot Three-Component Reaction | 2-Hydrazinopyridine, Aldehyde, Acyl Chloride | Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine nih.gov |

| One-Pot Two-Component Reaction | 2-Hydrazinopyridine, Aldehyde | Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine rsc.org |

Future Research Directions for 2 Hydrazino 5 N Butylpyridine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of hydrazinopyridines is a critical area of research, with ongoing efforts to improve efficiency and selectivity. Traditional methods for producing 2-hydrazinopyridine (B147025) often involve the reaction of 2-chloropyridine (B119429) with a large excess of hydrazine (B178648) hydrate (B1144303), which can lead to moderate yields and challenges during scale-up. researchgate.net Future research will likely focus on developing novel synthetic routes that overcome these limitations.

Key areas for development include:

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Approach | Starting Material | Key Reagents/Conditions | Potential Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 2-chloropyridine or 2-bromopyridine | Hydrazine hydrate | Direct, straightforward process. researchgate.net |

| From 2-pyridone | 2-hydroxypyridine | Excess hydrazine hydrate, heat | Alternative starting material. researchgate.net |

| From 2-aminopyridine | 2-aminopyridine | NaNO2, HCl (diazotization); Pd/C, H2 (reduction) | Avoids direct use of halo-pyridines. researchgate.net |

| Microwave-Assisted | 2-chloropyridine | Hydrazine hydrate, microwave irradiation | Potentially faster reaction times. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The hydrazine moiety in 2-Hydrazino-5-n-butylpyridine is a source of rich and diverse reactivity, opening avenues for the synthesis of various heterocyclic systems. Future research will aim to uncover and harness novel reaction pathways.

Promising areas of exploration include:

Design of Advanced Coordination Compounds for Catalysis

Coordination compounds play a crucial role in catalysis, enabling selective and high-yield synthesis under mild conditions. libretexts.orglibretexts.org The pyridine and hydrazine nitrogen atoms in this compound make it an excellent candidate for use as a ligand in the formation of metal complexes with potential catalytic activity.

Future research in this area will focus on:

The table below outlines potential catalytic applications for coordination compounds derived from this compound.

| Catalytic Reaction | Potential Metal Center | Rationale/Example |

|---|---|---|

| Polymerization | Cobalt | Cobalt complexes are known to be used as catalysts in polymerization reactions. |

| Oxidation Reactions | Copper | Copper complexes have shown catalytic activity in the allylic peroxylation of cyclohexene. researchgate.net |

| Transfer Hydrogenation | Ruthenium, Iron | Protic pincer-type iron and ruthenium complexes are active in the catalytic disproportionation of hydrazine. mdpi.comnih.gov |

| C-C Coupling Reactions | Palladium | The pyridine moiety is a common ligand in palladium-catalyzed cross-coupling reactions. |

Theoretical Prediction and Experimental Validation of New Chemical Properties and Applications

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental research. Future work on this compound will benefit from a synergistic approach combining theoretical calculations and experimental validation.

Key research directions include:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydrazino-5-n-butylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloro-5-n-butylpyridine with hydrazine under reflux in ethanol. Yield optimization requires controlling stoichiometry (hydrazine excess ≥2:1) and reaction time (12–24 hours). Impurities such as unreacted hydrazine or byproducts (e.g., dimerized pyridine derivatives) should be removed via column chromatography (silica gel, ethyl acetate/hexane gradient) . Substituting the chloro group with hydrazine is pH-sensitive; maintaining a weakly basic medium (pH 8–9) minimizes side reactions .

Q. How does the hydrazino group in this compound facilitate the formation of heterocyclic compounds?

- Methodological Answer : The hydrazino group (–NH–NH₂) reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which undergo cyclization under acidic or thermal conditions to generate pyrazoles, triazoles, or pyrimidines. For example, condensation with acetylacetone yields fused pyridine-pyrazole hybrids, characterized by NMR and X-ray crystallography . Reactivity can be tuned by varying the electron-withdrawing/donating effects of the 5-n-butyl substituent .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for permeability via EN 374) and flame-retardant lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation of vapors during reflux. Contaminated waste should be neutralized with dilute acetic acid before disposal . Hydrazine derivatives are sensitizers; periodic air monitoring and PPE inspections are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-n-butyl substituent influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : The n-butyl group increases ligand hydrophobicity, favoring coordination with late transition metals (e.g., Co(II), Cu(II)) in nonpolar solvents. Electronic effects are probed via cyclic voltammetry: the –NH–NH₂ group acts as a bidentate ligand, forming stable octahedral complexes with Co(II) (log β = 8.2 ± 0.3 in methanol). Competitive binding studies with EDTA show reversible ligand displacement, confirming thermodynamic stability .

Q. What strategies resolve contradictions in reported catalytic activities of this compound-derived metal complexes?

- Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. For example, Cu(II) complexes show higher catalytic efficiency in aerobic oxidations when using nitrate counterions (TOF = 120 h⁻¹) versus chloride (TOF = 45 h⁻¹). Reproducibility requires strict control of anhydrous conditions and exclusion of O₂ during complex synthesis . Cross-validate results using DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic structure with activity .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

- Methodological Answer : Perform docking studies (AutoDock Vina) to predict binding affinity to enzymes like cyclooxygenase-2 (COX-2). The n-butyl chain enhances hydrophobic interactions with COX-2’s active site (ΔG = −9.2 kcal/mol). QSAR models identify substituents at the pyridine 3-position as critical for optimizing IC₅₀ values . Validate predictions via in vitro assays using HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。